molecular formula C20H17N3O7S B2726654 (Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-30-9

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2726654
CAS No.: 865247-30-9
M. Wt: 443.43
InChI Key: GZOQETDYNFGXCF-MRCUWXFGSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of heterocyclic compound . The compound also contains a nitro group attached to a benzothiazole ring, and an imino group linking these two moieties. The ethyl acetate group at the end suggests that this compound could be an ester .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via condensation reactions, cyclization reactions, or substitution reactions . For example, 2,3-dihydrobenzo[b][1,4]dioxines can be synthesized from 2,3-dihydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 2,3-dihydrobenzo[b][1,4]dioxine moiety would likely contribute to the rigidity of the molecule, while the nitro group could introduce some polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the imino group could potentially participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could increase the compound’s reactivity and polarity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One study focused on the synthesis and crystalline structure of benzyl 2,6-dihydroxy-3-nitrobenzoate, a compound obtained through nitration reactions and characterized by its conjugated system and hydrogen bonding patterns. This research contributes to the understanding of molecular architecture and interactions in similar compounds (Sonar et al., 2007).

Synthesis of Heterocyclic Compounds

Another study described the preparation of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, highlighting methods for generating diverse heterocyclic structures with potential application in material science and organic synthesis (Badr et al., 1981).

Antimicrobial Activities

Research on thiazole derivatives and their Schiff base ligands explored their synthesis, spectral characterization, and evaluated antimicrobial activity. Such studies indicate the potential of similar compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Catalytic Applications and Molecular Interactions

The use of N-heterocyclic carbene catalysts in transesterification and acylation reactions was investigated, showcasing the efficiency of such catalysts in mediating reactions between esters and alcohols. This research could point towards catalytic roles for related compounds in synthetic chemistry (Grasa et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on elucidating the synthesis pathway for this compound, studying its reactivity, and investigating its potential biological activity .

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S/c1-2-28-18(24)10-22-13-8-7-12(23(26)27)9-17(13)31-20(22)21-19(25)16-11-29-14-5-3-4-6-15(14)30-16/h3-9,16H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOQETDYNFGXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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